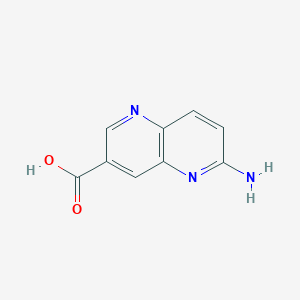

![molecular formula C27H21NO4 B2701230 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid CAS No. 2241131-05-3](/img/structure/B2701230.png)

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis .

Synthesis Analysis

The synthesis of such compounds often involves the use of a C-H Activation methodology . This method, developed by Jin-Quan Yu and coworkers, involves the formation of a carbon-carbon (C-C) bond mediated by palladium (Pd) .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Fmoc group and the naphthalene ring. The Fmoc group consists of a fluorene moiety attached to a carbamate group, which is further linked to the naphthalene ring via a methylene (-CH2-) spacer .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be centered around the Fmoc group. The Fmoc group is typically removed (deprotected) under basic conditions, revealing the free amino group. This allows the amino group to participate in subsequent reactions, such as the formation of peptide bonds .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing compounds with structural units similar to 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid. Aryl carboxamides, for instance, are found in several biologically active compounds, and the synthesis of mono- and difluoronaphthoic acids illustrates the exploration of fluorinated versions of naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. These synthetic pathways provide viable methods for producing fluorinated naphthoic acids, which could have potential applications in medicinal chemistry and material science (Tagat et al., 2002).

Environmental Degradation

Studies on the aerobic bacterial transformation of substituted naphthalenes by Pseudomonas fluorescens 5R shed light on the biodegradation capabilities of certain bacteria towards polycyclic aromatic hydrocarbons (PAHs). These findings have implications for environmental cleanup and bioremediation strategies, offering insights into the degradation pathways of complex organic pollutants (Leblond et al., 2000).

Coordination Polymers and Material Science

Research into naphthalene-amide-bridged Ni(II) complexes explores the assembly of coordination polymers and their properties, including electrochemistry and fluorescence responses. This work contributes to our understanding of the structural versatility and potential applications of these complexes in areas such as catalysis, sensor technology, and materials science (Zhao et al., 2020).

Chemical Sensing and Detection

The development of fluorescent probes for β-amyloid, based on derivatives of naphthalene, demonstrates the potential for using these compounds in medical diagnostics, specifically in the context of Alzheimer's disease. The synthesized probes exhibit high binding affinities and sensitivity, highlighting the role of such compounds in advancing molecular diagnostics and therapeutics (Fa et al., 2015).

Safety and Hazards

Orientations Futures

The future directions for research involving this compound could include further exploration of its potential uses in peptide synthesis and other biochemical processes. Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .

Propriétés

IUPAC Name |

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO4/c29-26(30)24-14-6-12-18-17(7-5-13-19(18)24)15-28-27(31)32-16-25-22-10-3-1-8-20(22)21-9-2-4-11-23(21)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNISTWYRRLHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C5C=CC=C(C5=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)

![3-heptyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate](/img/structure/B2701150.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)

![N-(2,6-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2701153.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2701154.png)

![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701164.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline](/img/structure/B2701169.png)